molecular formula C14H21N3O2 B2962164 methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1448029-98-8

methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B2962164
CAS No.: 1448029-98-8
M. Wt: 263.341
InChI Key: RJPWXFNWZQNTSQ-UHFFFAOYSA-N
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Description

The compound “methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group attached to a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is further substituted with cyclopentyl and cyclopropyl groups .


Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo a variety of chemical reactions. For example, they can react with amines to form substituted ureas .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Facile Construction of Heterocycles : A study detailed the synthesis of spirocyclopropane anellated heterocyclic carboxylates using 2-chloro-2-cyclopropylidenacetate in reactions with bidentate nucleophiles, demonstrating a method for constructing complex heterocyclic structures (A. Meijere et al., 1989).

Protective Groups in Organic Synthesis

  • New Protecting Group for Amines : Research introduced the (1-methyl)cyclopropyl carbamate (MPoc) group as a new protecting group for amines, highlighting its orthogonality to commonly used protecting groups and its resistance to various reaction conditions (Erik J. Snider & S. Wright, 2011).

Medicinal Chemistry

  • Antitumor Agents : A paper described the synthesis of novel benzimidazoles with potential antitumor activity, showcasing the importance of pyrazole derivatives in the development of new cancer treatments (R. Abonía et al., 2011).

Material Science

  • Spectroscopic Studies and Computational Analysis : A study conducted vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies along with HOMO–LUMO, NBO, NLO, and MEP analysis of a pyrazole derivative, contributing to the understanding of electronic and structural properties of such compounds (Y. B. S. Rao et al., 2016).

Agrochemical Research

  • Herbicidal Activity : Research on carbamates derived from pyrazole showed potential herbicidal activity, indicating the role of pyrazole-carbamate derivatives in developing new agrochemicals (C. Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).

Safety and Hazards

Carbamates can be hazardous. They can cause a range of health effects, from skin and eye irritation to more serious effects such as nausea, vomiting, abdominal pain, and even seizures in cases of severe poisoning .

Future Directions

The future directions for research into “methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate” and similar compounds could include exploring their potential uses in various fields, such as medicine or agriculture, and developing safer and more effective synthesis methods .

Properties

IUPAC Name

methyl N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-14(18)15-9-11-8-13(10-6-7-10)17(16-11)12-4-2-3-5-12/h8,10,12H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWXFNWZQNTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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